molecular formula C7H6FNO3 B104144 4-Fluoro-3-nitrobenzyl alcohol CAS No. 20274-69-5

4-Fluoro-3-nitrobenzyl alcohol

Cat. No.: B104144
CAS No.: 20274-69-5
M. Wt: 171.13 g/mol
InChI Key: MKWJZTFMDWSRIH-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzyl alcohol can be prepared from the reaction between borane (in THF) and 4-fluoro-3-nitrobenzoic acid (in THF) at 0°C.

Scientific Research Applications

Photostability Enhancement in Fluorescence Applications

4-Fluoro-3-nitrobenzyl alcohol has been identified as a compound that can enhance the photostability of fluorophores. This is particularly important in fluorescence applications that demand long-lived, nonblinking fluorescence emission. Its conjugation with cyanine fluorophores, for instance, significantly improves their photostability without altering their native spectral characteristics (Altman et al., 2011).

Role in Single-Molecule Fluorescence Imaging

In the context of single-molecule fluorescence and fluorescence resonance energy transfer imaging, this compound serves to mitigate unwanted photophysical processes like blinking and photobleaching. This compound, along with others like cyclooctatetraene and Trolox, has been shown to favorably attenuate these issues in a concentration-dependent and context-dependent manner (Dave et al., 2009).

Photocatalytic Oxidation in Chemical Synthesis

This compound has been used in photocatalytic oxidation processes to convert benzyl alcohol and its derivatives into corresponding aldehydes. This reaction, which is facilitated by titanium dioxide under O2 atmosphere, has been shown to proceed under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Enzymatic Transformation Studies

Research has also delved into the enzymatic transformation of this compound. For instance, a study explored its conversion into S-sulfate in rat liver cytosol, revealing interesting insights into the biological transformations of this compound (Watabe et al., 1985).

Use in Photoreactive Applications

The compound has been utilized in photoreactive applications, particularly in photoaffinity labeling and crosslinking of biomolecules. Its efficiency and potential in drug discovery and protein engineering have been highlighted (Wang et al., 2020).

Photochemical Reaction Mechanisms

Studies have investigated the photochemical reaction mechanisms of this compound derivatives. These insights are crucial in understanding the compound’s behavior under different photophysical conditions (Gáplovský et al., 2005).

Catalysis and Chemical Transformations

This compound has been used in various catalytic and chemical transformation studies. For instance, its role in the chemoselective hydrogenation of nitrobenzaldehyde to nitrobenzyl alcohol using gold catalysts highlights its versatility in chemical synthesis (Li et al., 2015).

Safety and Hazards

4-Fluoro-3-nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWJZTFMDWSRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400189
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20274-69-5
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.36 g, 35.95 mmol) was added to a solution of 4-fluoro-3-nitrobenzaldehyde (2.0 g, 11.83 mmol) in methanol (15 mL) and water (3.0 mL), and the mixture was stirred at room temperature for 3 hours. Water was then added to the reaction mixture, and extraction was performed with ethyl acetate. The organic extract was washed with saturated saline and dried over magnesium sulfate, and then concentrated under reduced pressure to yield the title compound (2.10 g, 95%) as a pale red oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

4-Fluoro-3-nitro-benzoic acid (185 mg, 1 mmol) was dissolved in THF (2 ml) and cooled to 0° C. under a nitrogen atmosphere. A Borane/THF solution (2 ml of a 1M solution, 2 mmol) was added dropwise, and the reaction mixture was heated to reflux for 1 h. The reaction was judged complete and quenched with 3N HCl (0.5 ml) and the solvent was removed under vacuum. The reaction mixture was partitioned between ethyl acetate and a sodium carbonate solution. The organic layer was washed with carbonate two additional times, and then it was washed with brine. It was dried over MgSO4, and the solvent was removed to yield the title product (160 mg (95%), 0.94 mmol). 1H NMR (DMSO-d6): δ=8.10 (s, 1H), 7.62 (d, J=7.3 Hz, 1H), 7.32 (d, J=7.3 Hz, 1H), 4.82 (d, J=4.5 Hz, 2H).
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-nitrobenzyl alcohol
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